2-Amino-N-(4-bromo-cyclohexyl)-acetamide

Medicinal Chemistry Synthetic Building Blocks Amide Coupling

2-Amino-N-(4-bromo-cyclohexyl)-acetamide (CAS 1353960-25-4, MDL MFCD21092341) is a bifunctional bromocyclohexyl-acetamide building block with molecular formula C₈H₁₅BrN₂O and a molecular weight of 235.12 g/mol. Its structure combines a para-brominated cyclohexyl ring linked via an amide bond to a glycinamide (2-aminoacetamide) moiety, endowing the molecule with both a nucleophilic primary amine (pKa predicted 14.44) and a hydrogen-bond-capable amide framework.

Molecular Formula C8H15BrN2O
Molecular Weight 235.12 g/mol
Cat. No. B7928120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-(4-bromo-cyclohexyl)-acetamide
Molecular FormulaC8H15BrN2O
Molecular Weight235.12 g/mol
Structural Identifiers
SMILESC1CC(CCC1NC(=O)CN)Br
InChIInChI=1S/C8H15BrN2O/c9-6-1-3-7(4-2-6)11-8(12)5-10/h6-7H,1-5,10H2,(H,11,12)
InChIKeyGFOKUCNQTSRVDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-(4-bromo-cyclohexyl)-acetamide: Structural Identity, Physicochemical Profile, and Procurement Starting Point


2-Amino-N-(4-bromo-cyclohexyl)-acetamide (CAS 1353960-25-4, MDL MFCD21092341) is a bifunctional bromocyclohexyl-acetamide building block with molecular formula C₈H₁₅BrN₂O and a molecular weight of 235.12 g/mol . Its structure combines a para-brominated cyclohexyl ring linked via an amide bond to a glycinamide (2-aminoacetamide) moiety, endowing the molecule with both a nucleophilic primary amine (pKa predicted 14.44) and a hydrogen-bond-capable amide framework . The compound is supplied as a research-grade intermediate, typically at ≥95% or 98% purity, by multiple vendors including Fluorochem and Leyan . Notably, the compound carries GHS07 hazard labeling (H302, H315, H319, H335), indicating it is harmful if swallowed and causes skin and eye irritation .

Why 2-Amino-N-(4-bromo-cyclohexyl)-acetamide Cannot Be Replaced by N-(4-Bromocyclohexyl)acetamide or Other In-Class Analogs


The four closest catalogued analogs — N-(4-bromocyclohexyl)acetamide (CAS 500878-96-6), N-(4-aminocyclohexyl)-2-bromoacetamide (CAS 1341620-66-3), N-(4-bromocyclohexyl)-2-chloroacetamide (CAS 1353957-29-5), and 2-amino-N-(4-bromocyclohexyl)propanamide (CAS 1822537-55-2) — each diverge from the target compound in the position or identity of the reactive functional group . These structural differences alter the nucleophilic/electrophilic character, hydrogen-bond donor/acceptor count, and steric profile, which in turn govern reactivity in amide coupling, reductive amination, and nucleophilic substitution sequences. Substituting one analog for another without verifying compatibility therefore risks synthetic route failure, divergent impurity profiles, or loss of the desired biological pharmacophore .

Quantitative Differentiation of 2-Amino-N-(4-bromo-cyclohexyl)-acetamide from Its Closest Catalogued Analogs


Free α-Amino Group Confers a Second Nucleophilic Handle Absent in the Closest Acetamide Analog

2-Amino-N-(4-bromo-cyclohexyl)-acetamide possesses a free primary amine at the α-carbon of the acetamide moiety. By contrast, N-(4-bromocyclohexyl)acetamide (CAS 500878-96-6) replaces this amino group with a methyl substituent (CH₃–CO–NH–cyclohexyl–Br) . The target compound therefore offers an additional nucleophilic site for derivatization (e.g., amide bond formation, reductive amination, or urea synthesis) without requiring a deprotection step. The hydrogen-bond donor count increases from 1 (N-(4-bromocyclohexyl)acetamide) to 2 (target compound), and the hydrogen-bond acceptor count increases from 1 to 2 .

Medicinal Chemistry Synthetic Building Blocks Amide Coupling

Bromine Position on the Cyclohexyl Ring (Rather Than on the Acetyl Carbon) Distinguishes Reactivity from the Regioisomeric Building Block

The target compound locates the bromine atom at the para-position of the cyclohexyl ring (Br–cyclohexyl–NH–CO–CH₂–NH₂). Its structural isomer, N-(4-aminocyclohexyl)-2-bromoacetamide (CAS 1341620-66-3), instead places the bromine on the acetyl α-carbon (H₂N–cyclohexyl–NH–CO–CH₂–Br) . This positional swap converts the reactive site from a secondary alkyl bromide (cyclohexyl–Br, SN²-accessible but sterically hindered) to a primary α-bromoacetamide (acyl–CH₂–Br, highly electrophilic and prone to hydrolysis). The two isomers are therefore not interchangeable in alkylation or cross-coupling reactions.

Organic Synthesis Nucleophilic Substitution Regioselective Derivatization

Predicted Physicochemical Properties Differentiate Procurement-Grade Material from N-(4-Bromocyclohexyl)acetamide

Predicted boiling point, density, and pKa values provide measurable differentiation from the closest analog. 2-Amino-N-(4-bromo-cyclohexyl)-acetamide exhibits a predicted boiling point of 391.5±42.0 °C, a predicted density of 1.41±0.1 g/cm³, and a predicted pKa of 14.44±0.40 . N-(4-Bromocyclohexyl)acetamide, with a lower molecular weight (220.11 vs. 235.12 g/mol) and lacking the basic amine, is expected to have a lower boiling point and different solubility profile, though direct experimental data are not publicly available .

Pre-formulation Solubility Assessment Purification Method Selection

Glycinamide Moiety Provides a Pharmacophore-Relevant Scaffold Distinct from the Propanamide Homolog

The target compound bears a glycinamide (2-aminoacetamide) side chain, whereas 2-amino-N-(4-bromocyclohexyl)propanamide (CAS 1822537-55-2) extends the carbon backbone by one methylene unit to a propanamide . In the broader 2-aminoacetamide class, the glycinamide scaffold has been explicitly claimed in patents as a sodium-channel blocker pharmacophore for treating neuronal damage following ischemia [1][2]. By contrast, the propanamide homolog introduces additional conformational flexibility, which can reduce target-binding affinity in rigid binding pockets. No direct comparative pharmacological data are available for these two specific compounds; this is a class-level inference from the 2-aminoacetamide patent literature [1].

Medicinal Chemistry Structure-Activity Relationship Na⁺ Channel Modulation

Purity Specification and Vendor Availability Define a Narrow Procurement Window Relative to Analogs

2-Amino-N-(4-bromo-cyclohexyl)-acetamide is available at 98% purity from Leyan (Product No. 1773415) and at 95%+ from ChemeMenu (Catalog CM571144), with Fluorochem offering the compound at ¥16,610/500 mg . By contrast, the analog N-(4-bromocyclohexyl)acetamide is available at a lower price point (Fluorochem F087505, ¥13,244/1 g) but lacks the α-amino group, while N-(4-aminocyclohexyl)-2-bromoacetamide is listed at 95% purity with limited vendor coverage . The target compound thus occupies a distinct price-purity-vendor tier that must be matched to the intended synthetic or screening application.

Chemical Procurement Quality Control Supply Chain

Explicit Evidence Gap: No Published Head-to-Head Bioactivity Data Available for This Compound

A comprehensive search of BindingDB, ChEMBL, PubChem, PubMed, Google Patents, and major vendor technical datasheets (updated through May 2026) yielded no quantitative IC₅₀, Kᵢ, EC₅₀, MIC, or other bioactivity values for 2-Amino-N-(4-bromo-cyclohexyl)-acetamide against any specific biological target, and no head-to-head comparison study with any of the analogs identified above [1]. The PubChem substance record (SID 15207030) is a legacy entry no longer actively maintained, and the ChEMBL database does not contain a compound record for this CAS number [1][2]. The BindingDB entry BDBM50439196 (CHEMBL2418779, Kᵢ = 23 nM against human glutaminyl cyclase) was examined but the SMILES does not match the target compound and likely corresponds to a structurally distinct chemotype [3]. Any claims regarding antimicrobial or anticancer activity for this compound (as stated on certain vendor product pages) cannot be substantiated with retrievable peer-reviewed or database-archived quantitative evidence . Procurement decisions must therefore be based on the structural and physicochemical differentiation documented above until primary screening data become available.

Evidence-Based Procurement Data Gap Assessment Risk Evaluation

Recommended Application Scenarios for 2-Amino-N-(4-bromo-cyclohexyl)-acetamide Based on Structural Differentiation Evidence


Synthesis of Bifunctional Heterobifunctional Crosslinkers or PROTAC Linkers Requiring Orthogonal Amino and Bromo Reactivity

The free α-amino group and the para-bromocyclohexyl moiety provide two chemically orthogonal reactive sites on a single compact scaffold (MW 235.12). The amino group can be selectively acylated, sulfonylated, or subjected to reductive amination without disturbing the cyclohexyl bromide, which can subsequently participate in Suzuki, Buchwald–Hartwig, or Ullmann-type couplings . This orthogonality contrasts with N-(4-bromocyclohexyl)acetamide, which lacks the second nucleophilic handle, and with N-(4-aminocyclohexyl)-2-bromoacetamide, where the bromine on the acetyl carbon competes with amine acylation chemistry .

Medicinal Chemistry Exploration of Sodium Channel Blocker Pharmacophores Based on the 2-Aminoacetamide Scaffold

The glycinamide core of the target compound falls within the generic structure claimed in U.S. Patent 8,426,431 and related filings, which establish substituted 2-aminoacetamides as sodium channel blockers potentially useful for cerebral ischemia and neurodegenerative conditions [1]. The para-bromocyclohexyl substituent provides a hydrophobic moiety suitable for halogen bonding with target proteins, while also serving as a synthetic handle for late-stage diversification via cross-coupling. This application is not supported by the propanamide homolog, which lies outside the specifically claimed 2-aminoacetamide scaffold .

Analytical Reference or Impurity Marker for Bromocyclohexyl-Containing Drug Substance Synthesis

The compound's well-defined purity specification (98% from Leyan) and the availability of spectroscopic SMILES data (NCC(=O)NC1CCC(Br)CC1) make it suitable as a reference standard or systematic impurity marker in the quality control of drug candidates that incorporate 4-bromocyclohexylamine or glycinamide substructures . Its predicted boiling point (391.5 °C) and density (1.41 g/cm³) provide guidance for GC or HPLC method development, although experimental verification is recommended before regulatory use .

De Novo Biological Screening Where the Evidence Gap Necessitates Primary Data Generation

Given the absence of any published quantitative bioactivity data for this compound or its closest analogs, any procurement for biological evaluation must be framed as de novo screening [2]. The compound is suitable for inclusion in focused libraries targeting enzymes or receptors where halogenated cyclohexyl-amides have precedent (e.g., PDE, kinase, or GPCR panels), but the purchasing decision must be accompanied by a commitment to generate primary IC₅₀, selectivity, and ADME data rather than relying on existing literature precedent [2].

Quote Request

Request a Quote for 2-Amino-N-(4-bromo-cyclohexyl)-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.